molecular formula C17H19N3O4 B11280371 Furan-2-yl[4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylcarbonyl)piperazin-1-yl]methanone

Furan-2-yl[4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11280371
M. Wt: 329.35 g/mol
InChI Key: HSULSORNXSJECH-UHFFFAOYSA-N
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Description

3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOLE is a complex organic compound that features a combination of furan, piperazine, and benzoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOLE typically involves multi-step organic reactions. One common approach includes the acylation of piperazine with furan-2-carbonyl chloride, followed by the cyclization with 4,5,6,7-tetrahydro-1,2-benzoxazole. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOLE involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s binding pocket.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An anti-tubercular drug with a similar piperazine moiety.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives, which share the furan ring structure.

    Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole, which have similar benzoxazole cores.

Uniqueness

3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOLE is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and chemical reactivity. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

furan-2-yl-[4-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H19N3O4/c21-16(14-6-3-11-23-14)19-7-9-20(10-8-19)17(22)15-12-4-1-2-5-13(12)24-18-15/h3,6,11H,1-2,4-5,7-10H2

InChI Key

HSULSORNXSJECH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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